molecular formula C15H15NS B14637166 Benzothiazole, 2,3-dihydro-3-methyl-2-(4-methylphenyl)- CAS No. 56864-77-8

Benzothiazole, 2,3-dihydro-3-methyl-2-(4-methylphenyl)-

Cat. No.: B14637166
CAS No.: 56864-77-8
M. Wt: 241.4 g/mol
InChI Key: MGOYHMIBTDERHV-UHFFFAOYSA-N
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Description

Benzothiazole, 2,3-dihydro-3-methyl-2-(4-methylphenyl)- is a heterocyclic compound that features a benzene ring fused to a thiazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzothiazole, 2,3-dihydro-3-methyl-2-(4-methylphenyl)- typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with aldehydes under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts such as iodine or samarium triflate can be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzothiazole, 2,3-dihydro-3-methyl-2-(4-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives. These products have significant applications in medicinal chemistry and material science .

Scientific Research Applications

Benzothiazole, 2,3-dihydro-3-methyl-2-(4-methylphenyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzothiazole, 2,3-dihydro-3-methyl-2-(4-methylphenyl)- involves its interaction with specific molecular targets. The compound can inhibit enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication. This inhibition leads to the disruption of bacterial cell processes, resulting in antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzothiazole, 2,3-dihydro-3-methyl-2-(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group, which enhances its biological activity and chemical reactivity. This structural feature distinguishes it from other benzothiazole derivatives and contributes to its diverse applications in various fields .

Properties

CAS No.

56864-77-8

Molecular Formula

C15H15NS

Molecular Weight

241.4 g/mol

IUPAC Name

3-methyl-2-(4-methylphenyl)-2H-1,3-benzothiazole

InChI

InChI=1S/C15H15NS/c1-11-7-9-12(10-8-11)15-16(2)13-5-3-4-6-14(13)17-15/h3-10,15H,1-2H3

InChI Key

MGOYHMIBTDERHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2N(C3=CC=CC=C3S2)C

Origin of Product

United States

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